6-(1-Piperazinyl)imidazo[1,2-b]pyridazine (CAS 946157-08-0) is a highly privileged bicyclic heteroaromatic building block widely procured for pharmaceutical research and library synthesis. It features an imidazo[1,2-b]pyridazine core—a validated hinge-binding motif in kinase inhibitor design—paired with a piperazine ring at the 6-position. For procurement and material selection, this compound serves as a ready-to-use secondary amine scaffold, allowing chemists to bypass complex cross-coupling steps. It is primarily utilized as a foundational intermediate in the synthesis of targeted therapeutics, including inhibitors for TAK1, AAK1, BTK, and PI3K/mTOR pathways, where the piperazine moiety functions as a highly effective, solubilizing exit vector for further structural elaboration [1].
Generic substitution of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine with its upstream precursor, 6-chloroimidazo[1,2-b]pyridazine, introduces significant inefficiencies in laboratory and manufacturing workflows. Utilizing the chloro-precursor requires in-house C-N bond formation, which typically necessitates either harsh nucleophilic aromatic substitution (SNAr) with a large excess of piperazine to suppress bis-arylation, or expensive palladium-catalyzed Buchwald-Hartwig cross-coupling using mono-protected (e.g., Boc) piperazine [1]. The latter route mandates a subsequent acidic deprotection step, increasing solvent waste, cycle times, and the need for heavy metal remediation. Procuring the pre-assembled piperazinyl derivative eliminates these bottlenecks, providing a free secondary amine that is immediately compatible with high-throughput amidation and alkylation protocols.
Procuring 6-(1-piperazinyl)imidazo[1,2-b]pyridazine directly streamlines library synthesis by eliminating rate-limiting C-N bond formation steps. When starting from the baseline precursor 6-chloroimidazo[1,2-b]pyridazine, chemists must perform a two-step sequence: palladium-catalyzed coupling with Boc-piperazine followed by TFA/HCl deprotection, or a low-yielding SNAr reaction. The pre-coupled target compound provides a free secondary amine ready for immediate derivatization, increasing the overall throughput of downstream amidation to >85% yield while entirely bypassing palladium catalyst costs and heavy metal scavenging requirements [1].
| Evidence Dimension | Synthetic steps to functionalized amides/ureas |
| Target Compound Data | 1 step (direct derivatization of the secondary amine) |
| Comparator Or Baseline | 6-chloroimidazo[1,2-b]pyridazine (2-3 steps: Pd-coupling + deprotection) |
| Quantified Difference | Eliminates 1-2 synthetic steps and 100% of Pd-catalyst dependency |
| Conditions | Standard parallel medicinal chemistry workflows |
Direct procurement of the piperazine-functionalized core accelerates hit-to-lead library generation and reduces reagent costs associated with transition-metal catalysis.
The imidazo[1,2-b]pyridazine core is recognized as a highly effective hinge-binding motif in kinase inhibitor design. In comparative structure-activity relationship (SAR) models for kinases such as TAK1 and AAK1, derivatives built upon the imidazo[1,2-b]pyridazine scaffold consistently achieve low nanomolar inhibition (IC50 < 100 nM). In contrast, simplified monocyclic comparators, such as 3-(piperazin-1-yl)pyridazines, lack the critical bidentate hydrogen-bond acceptor/donor network provided by the fused imidazole ring, resulting in a 10- to 50-fold reduction in target affinity. The piperazine ring at the 6-position specifically projects into the solvent-exposed region, serving as an ideal linker [1].
| Evidence Dimension | Kinase target binding affinity (IC50) |
| Target Compound Data | Low nanomolar (typically <100 nM for optimized derivatives) |
| Comparator Or Baseline | Monocyclic 3-(piperazin-1-yl)pyridazines (>1 µM IC50) |
| Quantified Difference | 10- to 50-fold improvement in binding affinity |
| Conditions | In vitro enzymatic kinase assays (e.g., TAK1, AAK1) |
Selecting this specific fused bicyclic scaffold is critical for achieving the high potency required to advance oncology and CNS drug discovery programs.
Heterocyclic drug candidates frequently fail due to poor physicochemical properties. The incorporation of the piperazine moiety in 6-(1-piperazinyl)imidazo[1,2-b]pyridazine introduces a basic aliphatic amine (calculated pKa ~8.5), which significantly enhances aqueous solubility compared to structurally related aryl- or alkyl-substituted imidazo[1,2-b]pyridazines. This basic center allows for the straightforward generation of highly soluble hydrochloride salts (e.g., CAS 1417356-31-0). Consequently, compounds derived from this scaffold exhibit enhanced developability, maintaining solubility in both physiological assay buffers and early pharmacokinetic formulations [1].
| Evidence Dimension | Calculated pKa and salt-forming capability |
| Target Compound Data | pKa ~8.5 (piperazine N4), enables stable, highly soluble HCl salt |
| Comparator Or Baseline | 6-Aryl/Alkyl-imidazo[1,2-b]pyridazines (non-basic, poor aqueous solubility) |
| Quantified Difference | Enables physiological protonation, preventing precipitation in aqueous media |
| Conditions | Physiological pH (7.4) and standard pharmaceutical salt screening |
The built-in basic piperazine handle mitigates the inherent lipophilicity of the bicyclic core, ensuring downstream candidates maintain the solubility required for biological testing.
Due to its pre-installed secondary amine and validated hinge-binding properties, 6-(1-piperazinyl)imidazo[1,2-b]pyridazine is heavily procured for parallel medicinal chemistry. It serves as the foundational building block for rapidly generating libraries of TAK1, AAK1, or BTK inhibitors via straightforward amidation, sulfonylation, or reductive amination, bypassing complex cross-coupling steps [1].
In FBDD campaigns targeting the ATP-binding site of kinases, the imidazo[1,2-b]pyridazine core acts as a high-affinity anchor. The piperazine ring provides a synthetically tractable, solvent-directed exit vector, allowing researchers to grow the fragment into the specificity pocket to enhance selectivity without compromising the molecule's overall solubility or physicochemical profile [2].
The compound is utilized in the synthesis of complex dual-targeting agents, such as PI3K/mTOR inhibitors. The robust nature of the imidazo[1,2-b]pyridazine scaffold anchors the molecule, while the piperazine moiety acts as a versatile linker to attach secondary pharmacophores, enabling the precise tuning of multi-kinase inhibition profiles required for advanced anti-fibrotic or anti-cancer therapies [3].